molecular formula C11H17Cl2N B1471606 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride CAS No. 2098086-85-0

1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B1471606
CAS No.: 2098086-85-0
M. Wt: 234.16 g/mol
InChI Key: QMIOFYKMOKWNNR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is a substituted phenylalkylamine hydrochloride salt. Its structure comprises a 2-chlorophenyl group attached to a 3-methylbutylamine backbone, with the hydrochloride salt enhancing solubility and stability.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-8(2)7-11(13)9-5-3-4-6-10(9)12;/h3-6,8,11H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIOFYKMOKWNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride, a compound with a unique structural configuration, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}ClN
  • Molecular Weight : 197.71 g/mol

The compound features a chlorophenyl group attached to a branched aliphatic amine, which is significant for its biological interactions.

1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride primarily acts as a partial agonist at the 5-HT2C serotonin receptor . This interaction influences various cellular processes, including:

  • Calcium signaling
  • Gene expression modulation

Such mechanisms suggest its potential for treating mood disorders and obesity, akin to other compounds in its class .

Pharmacological Effects

The compound has been studied for several pharmacological effects:

  • Serotonergic Activity : As a partial agonist at the 5-HT2C receptor, it may modulate appetite and mood, making it a candidate for obesity treatment.
  • Neuroprotective Properties : Preliminary studies indicate that it could exhibit neuroprotective effects, potentially beneficial in neurodegenerative conditions .
  • Interaction with Neurotransmitter Systems : The compound's ability to interact with various neurotransmitter systems suggests broader implications in psychiatric and neurological disorders.

In Vitro Studies

Research has demonstrated that 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride can influence neurotransmitter release and neuronal signaling pathways. A study conducted on cell lines expressing the 5-HT2C receptor showed significant modulation of calcium influx upon treatment with the compound, indicating its active role in neurotransmission .

In Vivo Studies

In animal models, administration of the compound resulted in observable changes in behavior consistent with serotonergic modulation. For instance:

  • Weight Management : Mice treated with varying doses exhibited reduced food intake and weight gain compared to control groups.
  • Mood Regulation : Behavioral assays indicated enhanced mood-related outcomes in treated subjects, suggesting potential antidepressant-like effects.

Comparative Analysis

Compound Mechanism of Action Biological Activity Therapeutic Potential
1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloridePartial agonist at 5-HT2C receptorAppetite suppression, mood enhancementObesity, mood disorders
Other Serotonin AgonistsVarious (e.g., full agonists)Variable (e.g., different receptor profiles)Depression, anxiety

Scientific Research Applications

Pharmacological Applications

1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride has been investigated for several pharmacological effects:

  • Cholinesterase Inhibition : Research indicates that this compound may act as a dual inhibitor of cholinesterase and cannabinoid receptors, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .
  • Cannabinoid Receptor Interaction : Studies have shown that the compound can interact with human cannabinoid receptors, which are crucial in modulating pain and inflammation . This interaction could lead to the development of new analgesic drugs.

Toxicological Studies

Toxicological assessments reveal that 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride exhibits various levels of toxicity:

  • Acute Toxicity : According to safety data sheets, the compound is classified under acute toxicity category 4, indicating it can be harmful if ingested .
  • Reproductive Toxicity : It is also noted for potential reproductive toxicity (category 2), raising concerns about its use in pregnant individuals or those planning to conceive .

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

  • Study on Cannabinoid Receptors : A study conducted on HEK293 cells expressing human cannabinoid receptors demonstrated that 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride could modulate receptor activity, impacting pain pathways .
  • Toxicological Assessment : Research highlighted the compound's potential to cause respiratory sensitization and skin sensitization, emphasizing the need for careful handling in laboratory settings .
  • Environmental Impact Studies : Investigations into heterocyclic amines have shown that compounds similar to 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride can form during cooking processes, raising concerns about dietary exposure and carcinogenic risks associated with certain cooking methods .

Data Table: Summary of Applications and Findings

Application AreaFindings/ObservationsReferences
PharmacologyPotential cholinesterase inhibition; cannabinoid receptor modulation
ToxicologyAcute toxicity (H302), reproductive toxicity (H361)
Environmental StudiesFormation during cooking; potential carcinogenic risks

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key features of 1-(2-chlorophenyl)-3-methylbutan-1-amine hydrochloride with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Storage Conditions References
1-(2-Chlorophenyl)-3-methylbutan-1-amine HCl C11H15ClN·HCl 234.11 2-Cl phenyl, primary amine, 3-methylbutyl ≥95% Tight container, room temp (assumed)
1-(2-Fluorophenyl)-3-methylbutan-1-amine HCl C11H15FN·HCl 217.70 2-F phenyl (halogen substitution) N/A N/A
Sibutramine Related Compound A (USP) C17H26ClN·HCl 332.36 2-Cl phenyl, cyclobutyl, dimethylamine Reference standard Tight container, room temp
1-(4-Chlorophenyl)-3-methylbutan-1-amine HCl C11H15ClN·HCl 234.11 4-Cl phenyl (positional isomer) ≥98% Refrigerated, tight container
(S)-3-Methyl-1-phenylbutan-1-amine HCl C11H16N·HCl 199.71 Phenyl (no halogen), chiral center N/A N/A

Notes:

  • Halogen Substitution : The 2-chloro substituent in the target compound may enhance lipophilicity and receptor binding compared to the fluorinated analog (lower molecular weight) .
  • Cyclobutyl vs.
  • Positional Isomerism : The 4-chlorophenyl analog () demonstrates how para-substitution affects electronic properties and solubility, as chlorine’s electron-withdrawing effect varies with position .

Key Differences and Implications

Halogen Effects :

  • The 2-chloro group in the target compound may improve CNS penetration compared to 4-chloro analogs due to reduced steric hindrance .
  • Fluorine substitution () reduces molecular weight but may decrease binding affinity due to weaker electronegativity .

Amine Functionalization :

  • Primary amines (target compound) are more prone to oxidation than tertiary amines (e.g., Sibutramine derivatives), necessitating stabilizers in formulations .

Chirality :

  • Enantiopure analogs () highlight the importance of stereochemistry in biological activity, though data for the target compound’s chiral centers are unspecified .

Preparation Methods

Preparation of the Ketone Intermediate

A key intermediate, 1-(2-chlorophenyl)-3-methylbutan-1-one, can be synthesized by methods including:

  • Acylation of 2-chlorophenyl derivatives : For example, refluxing 1-(2-chlorophenyl)-2-methyl-2-propen-1-one with imidazole in methanol, followed by evaporation and purification by column chromatography, yields the ketone intermediate. This step is typically carried out under reflux for several hours to ensure complete conversion.
Step Reagents & Conditions Yield (%) Notes
Ketone formation 1-(2-chlorophenyl)-2-methyl-2-propen-1-one + imidazole, reflux in methanol for 4 h ~68% Purification by column chromatography; white crystals obtained

Reductive Amination to Form the Amine

The ketone intermediate undergoes reductive amination to introduce the amine group. Common conditions include:

  • Reaction with ammonia or primary amines in the presence of reducing agents (e.g., sodium cyanoborohydride or catalytic hydrogenation).
  • Alternatively, reaction with paraformaldehyde and cyclic amines under reflux in alcoholic solvents (methanol, ethanol, isopropanol) facilitates the formation of the amine hydrochloride salt.
Step Reagents & Conditions Yield (%) Notes
Reductive amination Ketone + paraformaldehyde + cyclic amine, reflux in ethanol or methanol Variable (typically moderate) Followed by acidification to form hydrochloride salt

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or similar solvents. This step enhances compound stability and crystallinity:

  • Addition of concentrated HCl to the amine solution.
  • Recrystallization from isopropanol/ether mixture to obtain pure hydrochloride salt crystals.

Alternative Synthesis Approaches

Palladium-Catalyzed Reactions and Reductive Amination

Some synthetic routes involve advanced catalytic steps such as:

  • Palladium-catalyzed transfer hydrogenation of aryl triflates.
  • Lithium aluminum hydride reduction to cleave triflamide intermediates.
  • Subsequent reductive amination with protected amino aldehydes followed by deprotection to yield the target amine.

These methods are more complex and used for structurally related compounds but illustrate the versatility of synthetic strategies applicable to 1-(2-Chlorophenyl)-3-methylbutan-1-amine derivatives.

Purification and Characterization

  • Purification is commonly achieved by column chromatography using solvents such as dichloromethane, ethyl acetate, or chloroform.
  • Crystallization of the hydrochloride salt from solvent mixtures (isopropanol/ether) is used for final purification.
  • Characterization includes melting point determination (typical decomposition above 140°C for related compounds), elemental analysis, and NMR spectroscopy to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Outcome Reference
1 Ketone intermediate synthesis 2-chlorophenyl propenone + imidazole, reflux in methanol (4 h) 1-(2-chlorophenyl)-3-methylbutan-1-one
2 Reductive amination Ketone + paraformaldehyde + amine, reflux in alcohols 1-(2-chlorophenyl)-3-methylbutan-1-amine
3 Hydrochloride salt formation Treatment with HCl in ethanol, recrystallization 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride
4 Purification Column chromatography, crystallization Pure hydrochloride salt

Research Findings and Notes

  • The use of paraformaldehyde and cyclic amines under reflux conditions is a well-established method for synthesizing substituted amines and their hydrochloride salts.
  • The choice of solvent and purification method critically affects the yield and purity of the final product.
  • Advanced catalytic methods, such as palladium-catalyzed hydrogenations and reductive aminations with protected amino aldehydes, are applicable for structurally related compounds but may be adapted for this compound to improve stereoselectivity or yield.
  • Elemental analysis and melting point data confirm the identity and purity of the hydrochloride salt, which is essential for pharmaceutical applications.

Q & A

Q. How should conflicting data on solubility or bioactivity be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent purity, temperature control). Validate assays with positive/negative controls (e.g., known soluble analogs). Use orthogonal techniques: compare shake-flask solubility with nephelometry. Meta-analysis of crystallography data (e.g., Cambridge Structural Database) clarifies polymorphic influences .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride
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1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.